molecular formula C24H21BrN2O5 B15007947 Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate

Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate

Cat. No.: B15007947
M. Wt: 497.3 g/mol
InChI Key: MSZFQGBEVMMFHI-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate is an organic compound with the molecular formula C24H21BrN2O5 It is a complex molecule featuring a benzoate ester, bromophenyl, nitrophenyl, and oxopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[1-(4-chlorophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-{[1-(4-methylphenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of bromophenyl and nitrophenyl groups also provides distinct electronic and steric properties that can be leveraged in various applications .

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

ethyl 4-[[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino]benzoate

InChI

InChI=1S/C24H21BrN2O5/c1-2-32-24(29)18-5-11-20(12-6-18)26-22(16-3-9-19(25)10-4-16)15-23(28)17-7-13-21(14-8-17)27(30)31/h3-14,22,26H,2,15H2,1H3

InChI Key

MSZFQGBEVMMFHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

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